molecular formula C23H22ClN3O2S2 B11283211 N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11283211
M. Wt: 472.0 g/mol
InChI Key: ODTXYGQDXYAVQN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a thieno[3,2-d]pyrimidine core, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions using phenethyl halides in the presence of a base.

    Attachment of the Chlorinated Phenyl Group: This step involves the coupling of the chlorinated phenyl group with the thieno[3,2-d]pyrimidine core, typically through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step includes the acylation of the intermediate compound with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide stands out due to its unique thieno[3,2-d]pyrimidine core, which is not commonly found in similar compounds. This core structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22ClN3O2S2

Molecular Weight

472.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22ClN3O2S2/c1-15-7-8-17(13-18(15)24)25-20(28)14-31-23-26-19-10-12-30-21(19)22(29)27(23)11-9-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,25,28)

InChI Key

ODTXYGQDXYAVQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3)Cl

Origin of Product

United States

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